Fluphenazine beta-D-Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N3O7S/c29-28(30,31)17-6-7-21-19(16-17)34(18-4-1-2-5-20(18)42-21)9-3-8-32-10-12-33(13-11-32)14-15-40-27-24(37)22(35)23(36)25(41-27)26(38)39/h1-2,4-7,16,22-25,27,35-37H,3,8-15H2,(H,38,39)/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAXYGQWHAIDFV-GAYSTUHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928074 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133310-09-5 | |
| Record name | 7-Hydroxyfluphenazine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways and Enzymology of Fluphenazine Glucuronidation
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The biotransformation of fluphenazine (B1673473) via glucuronidation is a complex process involving multiple UGT isoforms, which are expressed in various tissues throughout the body.
Hepatic UGTs (e.g., UGT1A4, UGT1A9, UGT2B4, UGT2B7)
The liver is the primary site of drug metabolism, and several hepatic UGT isoforms have been identified as key players in the glucuronidation of fluphenazine and its metabolites. nih.govnih.gov While specific studies on fluphenazine are somewhat limited, research on related compounds and the known substrate specificities of UGTs provide significant insights.
UGT1A4 is known to be involved in the N-glucuronidation of various compounds, a process that could potentially occur with the piperazine (B1678402) nitrogen atoms of fluphenazine. researchgate.net However, studies have shown no evidence of conjugation at the tertiary aliphatic nitrogen atoms of the fluphenazine side-chain. documentsdelivered.comnih.gov UGT1A9 is recognized for its role in the glucuronidation of phenols, making it a likely candidate for the metabolism of hydroxylated fluphenazine metabolites. nih.govnih.gov Similarly, UGT2B4 and UGT2B7 are involved in the glucuronidation of a wide array of substrates, including those with hydroxyl groups, and are considered potential contributors to fluphenazine's metabolic profile. nih.govnih.gov
| Hepatic UGT Isoform | Potential Role in Fluphenazine Glucuronidation |
| UGT1A4 | While known for N-glucuronidation, direct evidence for its involvement with fluphenazine's piperazine ring is lacking. researchgate.netdocumentsdelivered.comnih.gov |
| UGT1A9 | Likely involved in the glucuronidation of hydroxylated metabolites of fluphenazine due to its affinity for phenolic substrates. nih.govnih.gov |
| UGT2B4 | A potential contributor to the glucuronidation of fluphenazine and its metabolites. nih.govnih.gov |
| UGT2B7 | Another potential contributor to the glucuronidation of fluphenazine and its metabolites. nih.govnih.gov |
Extrahepatic UGT Expression and Activity (Kidney, GI Tract, Brain)
Glucuronidation is not confined to the liver; extrahepatic tissues also express UGT enzymes that contribute to drug metabolism. nih.govwikipedia.org The gastrointestinal (GI) tract, kidneys, and even the brain possess UGTs that can act on fluphenazine and its metabolites. nih.govwikipedia.orgyoutube.com
Gastrointestinal Tract: The GI tract, particularly the small intestine, has a significant expression of UGTs, mainly from the UGT1A subfamily. nih.gov This localization allows for the first-pass metabolism of orally administered drugs like fluphenazine.
Kidney: The kidneys also express various UGT isoforms and play a role in the glucuronidation and subsequent excretion of drugs. nih.gov
Brain: The presence of UGTs in the brain suggests a potential for local metabolism of psychoactive drugs like fluphenazine, which could influence their central nervous system effects. wikipedia.orgyoutube.com
The expression of UGTs in these extrahepatic tissues underscores the body's extensive capacity to metabolize and clear fluphenazine.
Specificity and Overlapping Activity of UGTs in Fluphenazine Metabolism
A key characteristic of UGT enzymes is their overlapping substrate specificity. nih.gov This means that a single fluphenazine metabolite can be a substrate for multiple UGT isoforms, and conversely, a single UGT isoform can metabolize various fluphenazine metabolites. This redundancy ensures efficient detoxification and elimination of the drug.
Studies using rabbit hepatic microsomal immobilized enzyme systems have provided insights into this process. For instance, the incubation of 7-hydroxyfluphenazine (B30106) with such a system resulted in a high yield of its glucuronide, indicating efficient enzymatic activity. documentsdelivered.comnih.gov In contrast, the direct glucuronidation of fluphenazine at its primary alcohol group was found to be a minor pathway, suggesting a high degree of specificity. documentsdelivered.comtandfonline.com This highlights that the chemical structure of the substrate plays a crucial role in determining which UGT isoforms are involved and the efficiency of the glucuronidation reaction.
Substrate Specificity and Reaction Mechanism
The specific sites on the fluphenazine molecule and its metabolites where glucuronic acid is attached are determined by the substrate specificity of the UGT enzymes.
Glucuronidation Sites on Fluphenazine and its Metabolites
Research has identified two primary sites for glucuronidation on fluphenazine and its metabolites: the aromatic hydroxyl group of 7-hydroxyfluphenazine and the aliphatic hydroxyl group on the side chain of the parent fluphenazine molecule. nih.gov
The major pathway for fluphenazine glucuronidation involves the initial Phase I hydroxylation of the phenothiazine (B1677639) ring to form 7-hydroxyfluphenazine. nih.gov This metabolite then undergoes extensive Phase II conjugation with glucuronic acid. Studies have demonstrated that the glucuronic acid moiety is linked to the aromatic hydroxyl group of 7-hydroxyfluphenazine, forming 7-hydroxyfluphenazine ring glucuronide. nih.gov This phenolic ether glucuronide is the sole product of the reaction when 7-hydroxyfluphenazine is incubated with a rabbit hepatic microsomal immobilized enzyme system, with a high yield of 60%. documentsdelivered.comnih.gov The structure of this metabolite has been unambiguously confirmed using mass spectrometry and NMR spectroscopy. documentsdelivered.comnih.gov The presence of 7-hydroxyfluphenazine glucuronide has also been detected in the bile of dogs and rhesus monkeys treated with fluphenazine. nih.gov
Fluphenazine Glucuronide (Aliphatic Ether Glucuronide)
Research has identified the formation of an aliphatic ether glucuronide of fluphenazine. documentsdelivered.comnih.gov This metabolite, termed fluphenazine glucuronide, involves the attachment of glucuronic acid to the primary alcohol group in the side chain of the fluphenazine molecule. documentsdelivered.comnih.gov However, studies have shown that the formation of this aliphatic ether glucuronide occurs at a very low yield, suggesting that the primary alcohol function of fluphenazine has a low susceptibility to glucuronidation. documentsdelivered.comnih.gov In one study, the yield of the aliphatic ether glucuronide was less than 1%. documentsdelivered.comnih.gov
Another significant glucuronide metabolite is 7-hydroxyfluphenazine glucuronide, where glucuronic acid links to the aromatic hydroxyl group of the phase-I metabolite, 7-hydroxyfluphenazine. nih.gov In contrast to the aliphatic glucuronide, the phenolic ether glucuronide, 7-hydroxy-beta-D-O-glucuronyl-fluphenazine, can be produced in high yields (60%) under specific laboratory conditions using immobilized enzyme systems. documentsdelivered.comnih.gov
Absence of Conjugation at Specific Functional Groups
Investigations into fluphenazine's glucuronidation have revealed a notable absence of conjugation at certain functional groups. Specifically, there is no evidence of the formation of quaternary ammonium-linked glucuronides with either of the tertiary aliphatic nitrogen atoms located in the side chain of the fluphenazine molecule. documentsdelivered.comnih.gov This indicates a high degree of specificity in the enzymatic process of glucuronidation for this particular drug.
Role of Uridine-5′-diphosphoglucuronic Acid (UDPGA) as a Cofactor
The enzymatic process of glucuronidation is critically dependent on the cofactor Uridine-5′-diphosphoglucuronic acid (UDPGA). wikipedia.orgontosight.ai UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the fluphenazine molecule. wikipedia.org This reaction is catalyzed by the UGT family of enzymes. wikipedia.orgnih.gov The synthesis of UDPGA itself is a multi-step process, beginning with UDP-Glucose, which is converted to UDP-Glucuronic Acid by the enzyme UDP-Glucose 6-Dehydrogenase, a reaction that requires NAD+ as a cofactor. ontosight.ainih.gov The availability of UDPGA is a crucial factor influencing the rate and extent of glucuronidation. nih.gov
In Vitro Systems for Studying Fluphenazine Glucuronidation
To understand the metabolic fate of fluphenazine, various in vitro systems are employed. These systems allow for the detailed study of glucuronidation pathways and the enzymes involved in a controlled laboratory setting.
Human Liver Microsomes (HLMs)
Human liver microsomes (HLMs) are a standard in vitro tool for drug metabolism studies. youtube.com HLMs are vesicles derived from the endoplasmic reticulum of human liver cells and contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net Studies using HLMs have been instrumental in identifying the glucuronide metabolites of fluphenazine and in determining the kinetic parameters of the glucuronidation reactions.
Recombinant Human UGT Enzymes
To pinpoint the specific UGT isoforms responsible for fluphenazine glucuronidation, researchers utilize recombinant human UGT enzymes. youtube.com These enzymes are produced by expressing the gene for a single UGT isoform in a suitable host system, such as insect cells or bacteria. uky.edu By incubating fluphenazine with individual recombinant UGTs, it is possible to determine which enzymes are capable of metabolizing the drug. For example, studies have shown that UGT2B7 is a major enzyme involved in the glucuronidation of some drugs, with UGT1A9 also contributing. nih.gov This approach allows for a detailed characterization of the substrate specificity of each UGT isoform.
Immobilized Enzyme Systems for Biosynthesis
Immobilized enzyme systems represent a valuable technology for the preparative biosynthesis of drug metabolites, including fluphenazine glucuronides. acs.orgnih.gov In this technique, UGTs, often from sources like rabbit liver microsomes, are physically confined or localized in a defined region of space with retention of their catalytic activity. nih.govacs.org This method has been successfully used to synthesize 7-hydroxy-beta-D-O-glucuronyl-fluphenazine in high yield. documentsdelivered.comnih.gov The use of immobilized enzymes offers several advantages, including enzyme stability, reusability, and the potential for continuous production of metabolites for further study. acs.org
Table 1: Investigated Glucuronide Metabolites of Fluphenazine
| Metabolite Name | Site of Glucuronidation | Observed Yield | Reference |
|---|---|---|---|
| Fluphenazine Glucuronide | Aliphatic primary alcohol group on the side chain | < 1% | documentsdelivered.comnih.gov |
Table 2: In Vitro Systems for Fluphenazine Glucuronidation Studies
| In Vitro System | Application | Key Findings |
|---|---|---|
| Human Liver Microsomes (HLMs) | General metabolism studies | Identification of glucuronide metabolites. |
| Recombinant Human UGT Enzymes | Isoform-specific metabolism studies | Determination of the specific UGT enzymes responsible for glucuronidation. |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Fluphenazine |
| Fluphenazine beta-D-Glucuronide |
| 7-hydroxyfluphenazine |
| 7-hydroxy-beta-D-O-glucuronyl-fluphenazine |
| Uridine-5′-diphosphoglucuronic Acid (UDPGA) |
| UDP-Glucose |
| NAD+ |
Pharmacokinetic and Biotransformational Research of Fluphenazine Glucuronides
In Vivo Formation and Disposition
Detection of Fluphenazine (B1673473) Glucuronides in Biological Fluids (e.g., Bile, Urine)
The analysis of fluphenazine and its metabolites in biological fluids is crucial for understanding its pharmacokinetic profile. jmedchem.com Various analytical techniques have been developed to quantify fluphenazine and its metabolites in matrices like plasma and urine. jmedchem.com
In a study involving rats administered fluphenazine dihydrochloride, several metabolites were identified in bile. nih.gov These included the phase-I metabolites 7-hydroxyfluphenazine (B30106) (7-HOFLU) and fluphenazine sulfoxide (B87167) (FLUSO), alongside the unchanged parent drug. nih.gov Crucially, two intact glucuronide conjugates were also isolated and identified as phase-II metabolites: 7-hydroxyfluphenazine ring glucuronide and fluphenazine glucuronide, where the glucuronic acid is linked to the aliphatic side chain of fluphenazine. nih.gov The identification of these intact phase-II metabolites in rat bile provided direct evidence of their formation in vivo. nih.gov Additionally, a monoglucuronide of a dihydroxy derivative of fluphenazine was tentatively identified. nih.gov
Research has also focused on the biosynthesis of fluphenazine glucuronides to aid in their direct study. nih.gov Incubation of 7-hydroxyfluphenazine with a rabbit hepatic microsomal immobilized enzyme system yielded 7-hydroxy-beta-D-O-glucuronyl-fluphenazine. nih.gov However, the formation of an aliphatic ether glucuronide from fluphenazine itself was found to be a minor pathway, with a yield of less than 1%. nih.gov
Enterohepatic Recirculation of Glucuronides
Fluphenazine undergoes some degree of conjugation with glucuronides, and these metabolites, along with unconjugated forms, are excreted in the urine. pdr.net There is also evidence to suggest that some excretion occurs via the biliary tract and feces, which is a prerequisite for enterohepatic recirculation. pdr.net In both dogs and monkeys, a significant metabolite was found to be unconjugated in the feces but present as its glucuronide conjugate in the bile. researchgate.net This finding points towards the potential for enterohepatic recirculation, where the glucuronide conjugate is excreted in the bile, potentially hydrolyzed back to the parent compound or metabolite in the intestine, and then reabsorbed.
Species-Specific Differences in Glucuronidation
Significant species-specific differences exist in the glucuronidation of various compounds, and this variability can be both qualitative and quantitative. nih.gov While no common laboratory animal species is completely deficient in N-glucuronidation, the capacity for this metabolic pathway is compound-dependent. nih.gov Rabbits and guinea pigs often show the highest capacity for N-glucuronidation among preclinical species. nih.gov
In the context of fluphenazine and related phenothiazines, studies have revealed notable differences between species. For instance, in vitro and in vivo studies in rats did not produce the N-glucuronide of trifluoperazine, a related phenothiazine (B1677639), whereas this metabolite was formed in human and monkey systems. researchgate.net For fluphenazine specifically, after oral administration to dogs and monkeys, several metabolites were found in the urine. researchgate.net In the feces of both species, one major and two minor metabolites were identified. researchgate.net The major metabolite was present in the bile as a glucuronide conjugate. researchgate.net
The glucuronidation of diclofenac, another drug, also shows significant species differences, with the rate of metabolism in rat liver microsomes being considerably lower than in other species, including humans. mdpi.com This highlights the importance of considering species differences when extrapolating animal data to humans. mdpi.com
Enzyme Induction and Inhibition Affecting Glucuronidation
Impact of Co-administered Medications on UGT Activity
The activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, can be influenced by co-administered medications. researchgate.net This can lead to clinically significant drug-drug interactions. researchgate.net For instance, drugs that are substrates for UGTs can have their pharmacokinetic profiles significantly altered when co-administered with UGT inhibitors. researchgate.net
A study investigating the selectivity of various compounds as inhibitors for human UGTs found that several drugs are nonselective UGT inhibitors. nih.gov These include amitriptyline, androsterone, canrenoic acid, phenylbutazone, quinidine, quinine, and sulfinpyrazone. nih.gov Hecogenin, however, was found to be a selective inhibitor of UGT1A4. nih.gov Trifluoperazine, a phenothiazine related to fluphenazine, was identified as a highly selective substrate for UGT1A4. nih.gov Given that fluphenazine is also a phenothiazine, it is plausible that its glucuronidation is also mediated by UGT1A4 and could be affected by inhibitors of this enzyme.
Drug-Drug Interactions Involving Fluphenazine Glucuronidation
Fluphenazine is a major substrate of the cytochrome P450 enzyme CYP2D6. pdr.net In vitro data also suggest that it can inhibit CYP2D6 and may act as a moderate inhibitor of CYP1A2. pdr.net While the primary focus is often on CYP-mediated interactions, the potential for interactions involving glucuronidation should not be overlooked, especially since fluphenazine and its metabolites undergo this conjugation pathway. pdr.net
Drugs that inhibit UGT enzymes can potentially increase the plasma concentrations of fluphenazine and its active metabolites, leading to an increased risk of adverse effects. Conversely, inducers of UGTs could decrease their concentrations, potentially reducing efficacy. There are numerous drugs known to interact with fluphenazine, with a significant number of these interactions being classified as major or moderate. drugs.com While many of these are pharmacodynamic in nature or related to CYP enzyme interactions, the potential for UGT-mediated interactions exists. drugs.comdrugbank.com
For example, drugs that are known inhibitors of UGT enzymes, such as certain other antipsychotics, antidepressants, or anticonvulsants, could potentially alter the glucuronidation of fluphenazine. drugbank.comnih.gov However, specific clinical studies detailing drug-drug interactions solely based on the inhibition or induction of fluphenazine glucuronidation are not extensively documented in the provided search results. The complexity of drug metabolism, often involving multiple enzyme systems, makes it challenging to isolate the effects of UGT inhibition alone without further dedicated research. researchgate.net
Genetic Polymorphisms in UGT Enzymes and Their Impact on Fluphenazine Glucuronidation
The process of glucuronidation, a crucial phase II metabolic pathway, is primarily mediated by the Uridine (B1682114) Diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. Genetic variations within the genes encoding these enzymes can lead to significant interindividual differences in drug metabolism, affecting both efficacy and safety. In the context of fluphenazine, a phenothiazine antipsychotic, understanding the influence of genetic polymorphisms in UGT enzymes on the formation of its major metabolite, Fluphenazine beta-D-Glucuronide, is of considerable pharmacological importance.
Research has identified UGT1A4 as a key enzyme in the N-glucuronidation of various compounds, including several antipsychotic drugs. nih.govresearchgate.net Given the structural similarities, UGT1A4 is strongly implicated as the primary enzyme responsible for the glucuronidation of fluphenazine. Studies have shown that trifluoperazine, a structurally related phenothiazine, is a highly selective substrate for UGT1A4. nih.gov This suggests that fluphenazine likely undergoes a similar metabolic fate.
Several genetic polymorphisms have been identified in the UGT1A4 gene, with two non-synonymous single nucleotide polymorphisms (SNPs) being the most extensively studied: UGT1A42 (rs6755571, 70C>A, P24T) and UGT1A43 (rs2011425, 142T>G, L48V). nih.govgenesight.com These variants can alter the enzymatic activity of UGT1A4, thereby influencing the rate of glucuronidation of its substrates.
The UGT1A43 (L48V) allele has been consistently associated with increased glucuronidation activity for several substrates. genesight.comnih.govnih.govnih.gov For instance, in vitro studies with the antipsychotic clozapine (B1669256) demonstrated that the UGT1A43 variant exhibited a significantly higher intrinsic clearance (Vmax/KM) for the formation of both clozapine-5-N-glucuronide and clozapine-N+-glucuronide compared to the wild-type enzyme. nih.gov Similarly, for olanzapine (B1677200), another antipsychotic, individuals carrying the UGT1A43 allele showed significantly higher serum concentrations of the olanzapine 10-N-glucuronide metabolite. nih.gov These findings strongly suggest that individuals carrying the UGT1A43 allele may exhibit enhanced glucuronidation of fluphenazine, potentially leading to lower plasma concentrations of the parent drug and higher concentrations of this compound.
Conversely, the functional impact of the UGT1A42 (P24T) allele appears to be more substrate-dependent. For some substrates, this variant has been associated with decreased enzyme activity. For example, studies on lamotrigine (B1674446) showed that the UGT1A42 polymorphism resulted in lower intrinsic clearance compared to the wild-type enzyme. nih.gov However, for other substrates, the effect has been less pronounced or even similar to the wild-type. nih.gov In the case of clozapine metabolism, the UGT1A42 variant showed a modest decrease in the rate of clozapine-N+-glucuronide formation in human liver microsomes. nih.gov Therefore, the impact of the UGT1A42 polymorphism on fluphenazine glucuronidation may be less significant than that of UGT1A4*3, but could still contribute to interindividual variability.
While direct clinical studies on the impact of UGT1A4 polymorphisms on fluphenazine pharmacokinetics are limited, the extensive evidence from structurally similar antipsychotics provides a strong basis for inferring these effects. The genetic variability in UGT1A4 is a critical factor to consider in understanding the wide range of responses observed in patients treated with fluphenazine.
Detailed Research Findings
The following table summarizes the kinetic parameters of UGT1A4 variants for the glucuronidation of clozapine, a structurally related antipsychotic, which serves as a surrogate to illustrate the potential impact on fluphenazine metabolism.
| UGT1A4 Variant | Substrate/Metabolite | Vmax/KM (μL/min/mg) | Fold Change vs. Wild-Type | Reference |
|---|---|---|---|---|
| UGT1A41 (Wild-Type) | Clozapine-5-N-glucuronide | 0.17 | - | nih.gov |
| UGT1A43 (L48V) | Clozapine-5-N-glucuronide | 0.88 | 5.2-fold increase | nih.gov |
| UGT1A41 (Wild-Type) | Clozapine-N+-glucuronide | 0.43 | - | nih.gov |
| UGT1A43 (L48V) | Clozapine-N+-glucuronide | 0.86 | 2.0-fold increase | nih.gov |
| UGT1A41 (Wild-Type) | dmCLZ-5-N-glucuronide | 0.25 | - | nih.gov |
| UGT1A43 (L48V) | dmCLZ-5-N-glucuronide | 0.85 | 3.4-fold increase | nih.gov |
dmCLZ: N-desmethylclozapine
This data clearly demonstrates the significant impact of the UGT1A43 polymorphism on the glucuronidation of an analogous antipsychotic. It is highly probable that similar effects would be observed for fluphenazine, where individuals with the UGT1A43 allele would be expected to have a higher rate of this compound formation.
Analytical Methodologies for Fluphenazine Beta D Glucuronide Quantification
Advanced Chromatographic Techniques
Chromatography is the cornerstone for the analysis of fluphenazine (B1673473) and its metabolites, providing the essential separation required for accurate quantification. Due to the polar nature of the glucuronide conjugate, reversed-phase high-performance liquid chromatography is the predominant separation technique utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of fluphenazine and its metabolites from biological samples like plasma. nih.gov Methods have been developed that are sensitive enough to measure plasma concentrations following therapeutic administration. escholarship.orgnih.gov For instance, HPLC coupled with coulometric detection has been shown to be an ultrasensitive method for quantifying fluphenazine, with detection limits as low as 10 pg/ml in plasma. escholarship.org While these methods often target the parent drug, the chromatographic principles are directly applicable to its glucuronide metabolites.
A typical HPLC method for phenothiazines involves a reversed-phase C18 or a pentafluorophenylpropyl column. nih.govresearchgate.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to ensure efficient separation. nih.govresearchgate.net The pH of the mobile phase is a critical parameter that is optimized to achieve good peak shape and resolution. nih.gov
While HPLC with UV or fluorescence detection is used, its sensitivity and specificity can be limited when analyzing complex biological matrices where interferences from endogenous components are common. nih.govnih.gov Therefore, HPLC is most powerfully employed when coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents the gold standard for the quantification of drug metabolites, including fluphenazine beta-D-glucuronide. creative-diagnostics.com This combination offers unparalleled sensitivity, specificity, and structural confirmation. creative-diagnostics.com LC-MS/MS methods are robust and can provide detailed structural information, which is invaluable for identifying and quantifying metabolites within biological systems. creative-diagnostics.com
The general workflow involves enzymatic hydrolysis of the glucuronide metabolite back to the parent drug using β-glucuronidase, which is a common step in drug screening to facilitate detection and quantification, especially for chromatographic methods where the highly polar glucuronides may be difficult to retain. However, direct analysis of the intact glucuronide is often preferred to maintain the integrity of the metabolic profile and is achievable with modern LC-MS techniques.
Table 1: Exemplary LC-MS/MS Parameters for Phenothiazine (B1677639) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Waters Acquity UPLC TQD | |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1x50mm | |
| Mobile Phase | Acetonitrile and water (both with 0.1% formic acid) | |
| Ionization | Electrospray Ionization (ESI), Positive Mode | |
| Detection | Multiple Reaction Monitoring (MRM) | |
| Fluphenazine Transition | 438.27 > 171.11 | |
| Run Time | 1.8 minutes | |
| Limit of Quantitation | 0.2 ng/mL |
Triple quadrupole (QqQ) mass spectrometers are frequently used for quantitative studies due to their high sensitivity and specificity when operated in Multiple Reaction Monitoring (MRM) mode. In an MRM experiment, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process drastically reduces background noise and enhances selectivity. For fluphenazine itself, specific precursor-to-product ion transitions are monitored (e.g., m/z 438.27 > 171.11). A similar principle would be applied to its glucuronide, where the precursor ion would correspond to the [M+H]+ of this compound and the product ions would be characteristic fragments.
Electrospray Ionization (ESI) is the most common ionization source for LC-MS analysis of drug metabolites like glucuronides. ESI is a soft ionization technique that allows for the analysis of fragile, polar, and large molecules without significant fragmentation in the source. Analytes are typically ionized in positive ion mode, forming protonated molecules [M+H]+. One of the challenges with glucuronides is their potential to undergo in-source fragmentation, where the glucuronic acid moiety is cleaved from the parent drug due to factors like cone voltage. This can complicate quantification if the resulting fragment has the same mass-to-charge ratio as the parent drug's precursor ion. Careful optimization of the ESI source parameters is therefore essential to ensure that the intact glucuronide is being measured accurately.
High-Resolution Accurate Mass (HRAM) mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide an additional layer of confidence in compound identification and quantification. These instruments can measure the mass of an ion with very high precision (typically < 5 ppm error), which allows for the determination of its elemental composition. This capability is extremely useful for distinguishing between compounds that may have the same nominal mass but different elemental formulas, a common occurrence in complex biological samples. HRAM systems can resolve isobaric interferences that would be missed by lower-resolution instruments like triple quadrupoles, leading to more accurate and reliable quantitative results. This is particularly advantageous in metabolite identification studies where unknown metabolites are being characterized.
Spectroscopic and Immunochemical Approaches
While chromatographic methods are dominant, other techniques can provide complementary information.
Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, are often used in conjunction with HPLC for detection. The phenothiazine nucleus of fluphenazine has characteristic UV absorbance, which can be utilized for quantification. nih.gov Fluorescence spectroscopy can offer higher sensitivity and selectivity for certain compounds. nih.gov More advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for the unambiguous structural elucidation of metabolites, as demonstrated in the characterization of 7-hydroxy-beta-D-O-glucuronyl-fluphenazine.
Immunochemical approaches, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), have been developed for the parent drug, fluphenazine. nih.gov These assays are based on the specific binding of an antibody to the drug. For example, a radioimmunoassay capable of detecting fluphenazine at the femtomole level has been reported. nih.govcreative-diagnostics.com However, a significant limitation of these immunoassays is their specificity, particularly concerning metabolites. The phenothiazine nucleus is often the immunodominant part of the molecule, meaning antibodies are primarily raised against this structure. nih.gov As a result, glucuronide metabolites, where a large, polar glucuronic acid group is attached, often exhibit poor cross-reactivity with these antibodies. Studies have shown that 7-hydroxyglucuronide metabolites of fluphenazine are not detectable by RIA unless they are present in very high concentrations. nih.gov This makes the direct quantification of this compound using existing immunoassays for the parent drug highly challenging and often unfeasible.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structure determination of fluphenazine glucuronides. nih.govdocumentsdelivered.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
¹H-NMR and ¹³C-NMR have been instrumental in characterizing fluphenazine metabolites. nih.govdocumentsdelivered.com For instance, in the characterization of 7-hydroxy-beta-D-O-glucuronyl-fluphenazine, both ¹H-NMR and ¹³C-NMR spectroscopy were used to definitively prove its structure. nih.govdocumentsdelivered.com The chemical shifts and coupling patterns observed in the NMR spectra provide a unique fingerprint of the molecule, allowing for the precise identification of the glucuronidation site. nih.govdocumentsdelivered.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with NMR spectroscopy (HPLC-NMR) has also been utilized to separate and identify glucuronide isomers directly from biological fluids like urine. nih.gov
While specific ¹⁹F-NMR data for this compound is not extensively detailed in the provided search results, its application would be highly relevant given the trifluoromethyl group present in the fluphenazine structure. ¹⁹F-NMR is a sensitive technique for analyzing fluorine-containing compounds and could provide valuable information regarding the electronic environment of the trifluoromethyl group, which may be altered upon glucuronidation.
Mass Spectrometry (Fast Atom Bombardment, Daughter Ion Analysis, Electron Impact, Chemical Ionization)
Mass spectrometry (MS) is a cornerstone in the analysis of fluphenazine metabolites due to its high sensitivity and ability to provide molecular weight and structural information. nih.govdocumentsdelivered.com Various ionization techniques have been employed to study fluphenazine and its glucuronide conjugates.
Fast Atom Bombardment (FAB) mass spectrometry has been successfully used to prove the structure of 7-hydroxy-beta-D-O-glucuronyl-fluphenazine. nih.govdocumentsdelivered.com FAB is a soft ionization technique that is well-suited for analyzing non-volatile and thermally labile compounds like glucuronides, often producing intact protonated molecules ([M+H]⁺). nih.govdocumentsdelivered.comwikipedia.org It has also been used to identify intact glucuronide and sulfate (B86663) conjugates of fluphenazine in rat bile. nih.gov The fragmentation patterns observed in FAB-MS can help elucidate the structure of the metabolite. nih.gov
Daughter Ion Analysis , also known as tandem mass spectrometry (MS/MS), provides further structural detail by fragmenting a selected parent ion and analyzing the resulting daughter ions. This technique was used in conjunction with FAB to unambiguously determine the structure of 7-hydroxy-beta-D-O-glucuronyl-fluphenazine. nih.govdocumentsdelivered.com The fragmentation patterns can reveal the point of attachment of the glucuronic acid moiety to the fluphenazine molecule. The neutral loss of anhydroglucuronic acid (176.032 Da) is a characteristic fragmentation pattern for glucuronide conjugates. researchgate.net
Electron Impact (EI) and Chemical Ionization (CI) are other mass spectrometry techniques that have been applied to the analysis of fluphenazine and its metabolites. nih.govdocumentsdelivered.com Gas chromatography-mass spectrometry (GC-MS) has been a sensitive method for determining the pharmacokinetic profile of fluphenazine decanoate. nih.gov While EI can cause extensive fragmentation, providing detailed structural information, CI is a softer ionization method that often yields a prominent molecular ion, which is useful for determining the molecular weight.
Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been developed for the quantification of fluphenazine and its metabolites in biological fluids. escholarship.orgresearchgate.netnih.gov An RIA for the 7-hydroxy metabolite of fluphenazine (7-OHFLU) has been established, enabling the measurement of its plasma levels in patients. nih.gov This assay demonstrated high specificity with negligible cross-reactivity with fluphenazine itself and other metabolites, including the 7-O-glucuronide of fluphenazine. nih.gov
However, it's important to note that some RIAs developed for fluphenazine show that the 7-hydroxyglucuronide metabolite is not detectable unless present in large amounts, indicating that the specificity of the antibody is crucial. escholarship.orgresearchgate.net A combined approach of high-performance liquid chromatography (HPLC) and RIA allows for the separation of the parent drug and its metabolites before quantification, enhancing the specificity of the analysis. escholarship.orgresearchgate.net
Enzyme Immunoassay (EIA) for Glucuronide Detection
Enzyme immunoassay (EIA), including enzyme-linked immunosorbent assay (ELISA), offers a non-radioactive alternative to RIA for the detection of glucuronides. nih.govnih.gov These assays can be developed to be highly specific for a particular glucuronide metabolite. For instance, a sensitive ELISA for TA-2005-glucuronide was developed to measure its concentration in human plasma without the need for prior deconjugation. nih.gov
Homogeneous enzyme immunoassays (HEIA) have also been developed for the rapid detection of other glucuronide metabolites, such as ethyl glucuronide, in urine. blockscientific.com While a specific EIA for this compound is not explicitly detailed in the provided results, the principles of EIA development suggest that such an assay could be created. The development of a homogeneous competitive enzyme immunoassay for other compounds has shown that the assay's sensitivity can be influenced by the structure of the hapten used to generate the antibodies. jmb.or.kr
Sample Preparation Techniques for Biological Matrices
The analysis of this compound in biological samples such as plasma and urine necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest.
Extraction Methods (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)
Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases. Unmetabolized fluphenazine can be selectively extracted into n-heptane, while its more polar metabolites can be extracted into other solvents like toluene. nih.gov However, it is important to be aware that some extraction conditions can lead to the oxidation of phenothiazine drugs. oup.comnih.gov
Solid-Phase Extraction (SPE) is a widely used and often more efficient technique for sample clean-up and concentration. Various SPE cartridges, such as Empore C18 and cyanopropyl cartridges, have been successfully used to extract phenothiazine derivatives, including fluphenazine, from plasma and urine. nih.govresearchgate.netscite.ainih.gov SPE methods have demonstrated good extraction yields, with recovery values often exceeding 90%. nih.gov The choice of the SPE sorbent and elution solvents is critical for achieving optimal recovery and minimizing analyte degradation. oup.comnih.gov
Table 1: Comparison of Extraction Methods for Phenothiazines
| Extraction Method | Matrix | Recovery Rate | Key Findings |
|---|---|---|---|
| Disk Solid-Phase Extraction (Empore C18) | Plasma and Urine | 64.0-89.9% (Plasma), 65.1-92.1% (Urine) | Effective for extracting seven phenothiazine derivatives. nih.govresearchgate.netscite.ai |
| Solid-Phase Extraction (Cyanopropyl cartridges) | Plasma | >91.0% | Good extraction yield for fluphenazine and other phenothiazines. nih.gov |
| Liquid-Liquid Extraction | Plasma and Urine | - | Unmetabolized fluphenazine can be selectively extracted. nih.gov |
This table is generated based on the provided search results and may not be exhaustive.
Hydrolysis of Glucuronides for Parent Compound Analysis (using β-Glucuronidase)
In many analytical scenarios, particularly in routine drug monitoring, it is common practice to hydrolyze the glucuronide metabolite back to its parent drug (aglycone) before analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This is often done to improve chromatographic retention and sensitivity, especially for gas chromatography-based methods. sigmaaldrich.com The enzyme β-glucuronidase is widely used for this purpose. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the β-glucuronidase (e.g., from Patella vulgata, Helix pomatia, E. coli, or recombinant sources), pH, temperature, and incubation time. sigmaaldrich.comsigmaaldrich.comnih.govnih.govimcstips.com Different enzymes exhibit varying efficiencies towards different drug glucuronides. sigmaaldrich.comnih.govnorlab.com Therefore, optimizing the hydrolysis conditions for each specific analyte is crucial for accurate quantification. sigmaaldrich.com Following hydrolysis, the liberated parent compound can be extracted and analyzed using various chromatographic techniques. nih.gov
Table 2: Factors Affecting β-Glucuronidase Hydrolysis
| Factor | Influence on Hydrolysis | References |
|---|---|---|
| Enzyme Source | Different sources (Patella vulgata, Helix pomatia, E. coli, recombinant) show varying efficiencies for different glucuronides. | sigmaaldrich.comnih.govnorlab.com |
| pH | Optimal pH is crucial for enzyme activity and can vary between different enzymes and substrates. | sigmaaldrich.comnih.gov |
| Temperature | Incubation temperature affects the rate of hydrolysis. | sigmaaldrich.comnih.gov |
| Incubation Time | Sufficient time is required for complete hydrolysis. | sigmaaldrich.comnih.gov |
This table summarizes key factors influencing the enzymatic hydrolysis of glucuronides.
Biological and Pharmacological Implications of Fluphenazine Beta D Glucuronide
Relevance of Glucuronide Formation to Drug Activity and Inactivity
Glucuronidation is a major pathway in drug metabolism, generally leading to more water-soluble compounds that are more readily excreted from the body. This process typically results in the pharmacological inactivation of the parent drug.
Potential for Pharmacologically Active Glucuronide Metabolites
The formation of glucuronide conjugates is a key step in the detoxification and elimination of many drugs. rsc.org While this process, known as glucuronidation, generally leads to metabolites with reduced or no pharmacological activity, there are exceptions where glucuronide metabolites retain or even exhibit enhanced activity. rsc.org A well-known example is morphine-6-glucuronide, a metabolite of morphine that is a more potent analgesic than the parent compound.
In the case of fluphenazine (B1673473), research has identified the formation of at least two glucuronide conjugates: 7-hydroxyfluphenazine (B30106) ring glucuronide and a glucuronide linked to the aliphatic side chain of fluphenazine. nih.gov The biosynthesis of 7-hydroxy-beta-D-O-glucuronyl-fluphenazine has been achieved with a high yield in vitro using a rabbit hepatic microsomal immobilized enzyme system. nih.govdocumentsdelivered.com However, direct experimental studies on the pharmacological activity of Fluphenazine beta-D-Glucuronide are limited. The prevailing understanding is that glucuronidation of fluphenazine and its phase I metabolites is a detoxification step, leading to their inactivation.
Comparison with Parent Drug Fluphenazine's Activity and Metabolites
Fluphenazine exerts its antipsychotic effects primarily by blocking dopamine (B1211576) D1 and D2 receptors in the brain. nih.govpatsnap.com The parent drug, fluphenazine, is a potent antagonist at these receptors. nih.govpatsnap.com
| Compound | Primary Mechanism of Action | Receptor Target |
| Fluphenazine | Dopamine D1 and D2 receptor antagonist | Dopamine Receptors |
| 7-Hydroxyfluphenazine | Dopamine D1 and D2 receptor antagonist | Dopamine Receptors |
| This compound | Likely inactive | Not applicable |
Role in Drug Clearance and Excretion
The conversion of fluphenazine to its glucuronide conjugate plays a crucial role in its elimination from the body.
Contribution to Renal and Biliary Elimination
Glucuronide metabolites are typically more water-soluble than their parent compounds, which facilitates their excretion through both renal and biliary pathways. nih.govunc.edu The formation of this compound and other conjugates is essential for the clearance of fluphenazine from the body. nih.gov These conjugated metabolites are then eliminated from the body via urine and feces. unc.edu
Studies in rats have provided direct evidence of the presence of intact fluphenazine glucuronide conjugates in bile, highlighting the importance of biliary excretion for these metabolites. nih.gov The determination of biliary clearance in humans is challenging, but it is a critical pathway for the elimination of many drugs and their metabolites. nih.govunc.edu
Clinical Significance of Fluphenazine Glucuronides as Biomarkers
The detection and quantification of drug metabolites in biological fluids can provide valuable information for clinical management.
Monitoring of Drug Exposure and Adherence
Monitoring adherence to antipsychotic medication is a significant challenge in the treatment of psychotic disorders. ucsf.edunih.govhcplive.com The measurement of drug metabolites in urine can serve as a non-invasive method to assess medication adherence. ucsf.edunih.govhcplive.com Since this compound is a major metabolite that is excreted in the urine, its detection could be a reliable indicator of recent fluphenazine intake.
The development of point-of-care tests for drug metabolites in urine offers a promising approach for real-time adherence monitoring. ucsf.edunih.govhcplive.com Such tests could provide immediate feedback to clinicians and patients, potentially improving treatment outcomes. While specific assays for this compound for adherence monitoring are not yet widely available, the principle holds promise for future applications in managing patients on fluphenazine therapy.
Forensic Toxicology Applications
The analysis of drug metabolites, including glucuronide conjugates, is a cornerstone of modern forensic toxicology, providing crucial insights into drug ingestion, metabolism, and potential toxicity. In the context of fluphenazine, the detection of its glucuronidated metabolites, such as this compound and 7-hydroxyfluphenazine glucuronide, in postmortem specimens can be of significant interpretive value. The presence of these metabolites confirms the ingestion and subsequent metabolic processing of the parent drug. Forensic toxicological analyses play a vital role in legal and clinical investigations. nih.govresearchgate.net
The determination of drug conjugates like glucuronides in postmortem samples, particularly urine, often requires an initial hydrolysis step to cleave the glucuronic acid moiety, which improves the detection of the parent drug by techniques like liquid chromatography–tandem mass spectrometry (LC–MS/MS). nih.gov The development of sensitive analytical methods is fundamental for detecting conjugated metabolites, which is important for a thorough toxicological screening. nih.gov For many substances, the analysis of both the parent compound and its metabolites allows for a more comprehensive assessment, which can be critical in determining the cause of death or impairment. medcraveonline.com
However, the detection of fluphenazine's glucuronide metabolites can present analytical challenges. The inherent polarity of glucuronides can make them difficult to extract from biological matrices, and their detection may require specific analytical methods. Advanced techniques such as high-resolution mass spectrometry are increasingly employed to identify and quantify a wide range of drug metabolites, which is essential as the landscape of psychoactive substances evolves. researchgate.netnih.gov The stability of metabolites in postmortem samples is also a consideration, as enzymatic or chemical degradation can alter concentrations over time. nih.gov A discrepancy between the expected and observed metabolite-to-parent drug ratio could indicate a genetic variation in metabolic enzymes or drug-drug interactions, a phenomenon known as phenoconversion. nih.gov
| Metabolite | Analytical Methodologies | Challenges & Considerations |
|---|---|---|
| Fluphenazine (Parent Drug) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection in various tissues including blood, liver, and brain. nih.gov |
| 7-hydroxyfluphenazine | Radioimmunoassay (RIA), LC-MS/MS | A major phase I metabolite found in brain tissue. nih.gov |
| Fluphenazine Sulfoxide (B87167) | Radioimmunoassay (RIA), LC-MS/MS | A major metabolite found in brain regions and fat tissue. nih.gov |
| This compound / 7-hydroxyfluphenazine glucuronide | LC-MS/MS, often requiring enzymatic hydrolysis (e.g., with β-glucuronidase) | Requires specific methods for detection due to high polarity. nih.gov Their presence confirms phase II metabolism. |
Investigation of Glucuronide Role in Specific Biological Systems
Brain Distribution and Neuroprotective Functions of UGTs
The central nervous system (CNS) is protected by a highly selective border known as the blood-brain barrier (BBB). In addition to physical barriers, the BBB possesses a metabolic barrier composed of various drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These enzymes are crucial for neuroprotection, as they catalyze the conjugation of a wide array of substances with glucuronic acid, a process called glucuronidation. nih.govnih.gov This reaction increases the water solubility of the substrates, which generally renders them pharmacologically inactive and facilitates their elimination from the brain, thereby preventing the accumulation of potentially neurotoxic compounds. nih.govnih.gov
UGTs are expressed in various brain cells, including the endothelial cells and astrocytes that constitute the BBB. nih.govfrontiersin.org Several UGT isoforms, including those from the UGT1A, UGT2B, and UGT3A families, have been identified in brain tissue, each with distinct yet overlapping substrate specificities. nih.gov They play a significant role not only in the detoxification of xenobiotics, such as drugs like fluphenazine, but also in regulating the levels of endogenous compounds like dopamine and steroid hormones. nih.govfrontiersin.org
Fluphenazine, a lipophilic drug, can cross the BBB to exert its therapeutic effects by acting on dopamine receptors. patsnap.compatsnap.com Its metabolism includes phase II conjugation reactions. patsnap.com The UGTs present in the brain and at the BBB can metabolize fluphenazine and its phase I metabolites (like 7-hydroxyfluphenazine) into their respective glucuronides. This metabolic process is a key neuroprotective mechanism, limiting the extent and duration of the drug's action within the CNS. nih.gov While the parent drug and its primary oxidative metabolites are found in brain tissue, the subsequent glucuronidation serves as an efficient clearance pathway. nih.gov By converting fluphenazine into this compound, the brain's enzymatic defense system effectively reduces the local concentration of the active drug, which is a critical function for maintaining brain homeostasis. nih.govfrontiersin.org While glucuronidation is typically a detoxification process, some glucuronide metabolites can be biologically active. nih.gov
| UGT Family | Location in Brain | Function | Relevance to Fluphenazine |
|---|---|---|---|
| UGT1A | Mainly expressed in astrocytes and endothelial cells. frontiersin.org | Metabolizes a wide range of endogenous compounds (e.g., bilirubin) and xenobiotics. frontiersin.org Contributes to the metabolic BBB. nih.gov | Likely involved in the glucuronidation of fluphenazine and its hydroxylated metabolites. |
| UGT2B | Expressed in astrocytes and endothelial cells. frontiersin.org UGT2B7 is specifically noted to metabolize morphine in the brain. youtube.com | Key in the metabolism of steroids, bile acids, and numerous drugs. frontiersin.org Acts as a detoxication barrier. nih.gov | Potentially metabolizes fluphenazine, given its broad substrate specificity for drugs with hydroxyl groups. |
| UGT3A | Expressed in brain tissues. nih.gov | Participates in the glucuronidation of a variety of xenobiotics and endogenous molecules. nih.gov | May contribute to the overall capacity for fluphenazine glucuronidation in the CNS. |
Q & A
Q. What are the optimal synthetic strategies for producing Fluphenazine beta-D-Glucuronide with high regioselectivity?
this compound synthesis typically involves glycosidation-anomerisation reactions. A common approach employs 6,1-anhydroglucopyranuronic acid as a glycosyl donor, with Lewis acids like SnCl₄ to promote anomerisation of beta-D-glucopyranosiduronic acids . Selective protection/deprotection steps (e.g., 7-deacetylation of precursor molecules) are critical to ensure regioselectivity, as seen in daidzein glucuronide synthesis . Post-synthesis purification via HPLC or NMR is recommended to confirm structural integrity.
Q. How can beta-D-glucuronidase-assisted hydrolysis be optimized for detecting this compound in biological samples?
Beta-D-glucuronidase from E. coli is widely used due to its specificity for cleaving glucuronide conjugates. Incubate samples with the enzyme (pH 6.8–7.2, 37°C) and monitor hydrolysis via fluorescence using substrates like 4-methylumbelliferyl-β-D-glucuronide (MUGLU), which releases methylumbelliferone (MU) upon cleavage . Enzyme activity should be validated with positive controls (e.g., estrone-3-glucuronide) and quantified using fluorometry (ex/em: 365/445 nm) .
Q. What analytical methods are recommended for quantifying this compound in plasma or urine?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) to isolate glucuronides from matrix interference.
- Chromatography : Reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid.
- Detection : Multiple reaction monitoring (MRM) for precursor-to-product ion transitions (e.g., m/z 585.55 → 407.2 for Ezetimibe Hydroxy beta-D-Glucuronide analogs) . Internal standards (e.g., deuterated analogs) improve precision .
Advanced Research Questions
Q. How should pharmacokinetic studies be designed to resolve discrepancies in this compound bioavailability across species?
- In vivo models : Use disease-free animals/humans to avoid confounding metabolic factors .
- Dosing : Single/repeated oral doses with timed plasma/urine collection.
- Data normalization : Correct for individual variations in beta-glucuronidase activity and renal clearance.
- Modeling : Compartmental pharmacokinetic models (e.g., two-compartment) to estimate AUC, Cmax, and half-life. Cross-validate with in vitro hepatocyte glucuronidation assays .
Q. What experimental strategies mitigate interference from isomeric metabolites during this compound analysis?
Isomeric glucuronides (e.g., 3-OH vs. 7-OH conjugates) require chromatographic separation. Use:
- Chiral columns : Hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
- Ion mobility spectrometry (IMS) : Resolves isomers based on collision cross-section differences.
- Enzyme specificity : Pre-treat samples with β-glucuronidase isoforms (e.g., human vs. bacterial) to confirm positional conjugation .
Q. How do beta-glucuronidase isoforms affect the interpretation of this compound hydrolysis kinetics?
Beta-glucuronidase isoforms (e.g., human lysosomal vs. bacterial) exhibit varying catalytic efficiencies. For example:
- E. coli enzyme hydrolyzes 4-methylumbelliferyl-β-D-glucuronide 2–3× faster than human isoforms .
- Validate hydrolysis conditions (pH, incubation time) using isoform-specific inhibitors (e.g., L-aspartic acid for bacterial enzymes). Kinetic parameters (Km, Vmax) should be reported with enzyme source details to enable cross-study comparisons .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
